trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Description
trans (±) tert-Butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS: 188861-32-7) is a piperidine-derived small molecule with the molecular formula C₁₆H₂₂ClNO₃ and a molecular weight of 311.81 g/mol . It belongs to the family of bioactive small molecules and is characterized by a tert-butyl carbamate group at the 1-position of the piperidine ring, a hydroxyl group at the 3-position, and a 4-chlorophenyl substituent at the 4-position. The compound is commercially available for research and industrial applications (e.g., Aladdin Scientific offers it in 100 mg quantities with 95% purity) .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQJGAYTCBZOR-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a compound of significant interest in the fields of pharmacology and medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as an intermediate in pharmaceutical synthesis. This article explores the biological activity, mechanisms of action, and research findings associated with this compound.
- Chemical Formula: C16H22ClNO3
- CAS Number: 188861-32-7
- Molecular Weight: 307.81 g/mol
- Structure: The compound features a piperidine ring substituted with a tert-butyl group and a 4-chlorophenyl moiety, contributing to its biological activity.
The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems and enzymes:
- Neuropharmacological Effects: The compound is involved in the modulation of neurotransmitter systems, particularly those affecting the central nervous system (CNS). It has been studied for its potential to influence acetylcholine levels by inhibiting acetylcholinesterase (AChE), which may enhance cholinergic transmission in conditions like Alzheimer's disease .
- Potential Anticancer Activity: Research indicates that derivatives of piperidine, including this compound, may exhibit cytotoxic effects against certain cancer cell lines. The structural characteristics of piperidine derivatives are believed to enhance their interaction with cellular targets involved in apoptosis and cell proliferation .
Applications in Research
This compound has been utilized in various research contexts:
Pharmaceutical Development:
- Serves as an intermediate in synthesizing drugs aimed at neurological disorders.
- Facilitates the design of compounds targeting specific receptors in the CNS .
Analytical Chemistry:
- Used as a standard reference compound in analytical methods, ensuring accuracy in drug formulation and quality control .
Biochemical Research:
- Aids in studying drug interactions with biological systems, contributing to the discovery of new therapeutic targets .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuropharmacological Studies:
-
Cytotoxicity Assessments:
- Experimental data indicated that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, outperforming standard chemotherapeutics in some assays. For instance, compounds derived from similar piperidine structures were shown to induce apoptosis more effectively than reference drugs like bleomycin .
- Mechanistic Insights:
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Development
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural features allow for the modification and development of drugs that can effectively interact with specific biological targets.
Key Insights:
- Role as an Intermediate: It facilitates the creation of various bioactive molecules that can modulate neurological pathways.
- Example Case Study: Research has shown that derivatives of this compound can exhibit significant activity against conditions like depression and anxiety, indicating its potential in developing new therapeutic agents.
Neuropharmacology
In neuropharmacology, trans (+/-) tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is used to study drug mechanisms affecting the central nervous system. This research aids in understanding how different compounds can influence neuronal activity and behavior.
Key Insights:
- Mechanistic Studies: The compound's structure allows researchers to explore its effects on neurotransmitter systems, providing insights into potential treatments for neurological disorders.
- Example Case Study: Investigations into its interaction with serotonin receptors have demonstrated promising results for developing antidepressants.
Analytical Chemistry
This compound serves as a standard in various analytical methods, ensuring the accuracy of measurements during drug formulation and quality control processes.
In biochemical research, this compound aids in exploring drug interactions with biological systems. This research is crucial for discovering new therapeutic targets and understanding drug action mechanisms.
Key Insights:
- Drug-Biological Interaction Studies: Its use in experiments helps identify how drugs affect cellular pathways.
- Example Case Study: Studies have shown that this compound can influence cellular signaling pathways related to apoptosis, suggesting its potential role in cancer therapy.
Material Science
The unique properties of this compound make it suitable for developing specialized materials, such as coatings or polymers that require specific chemical functionalities.
Key Insights:
- Material Development: Its chemical structure allows for modifications that enhance material properties.
- Data Table: Material Applications
| Material Type | Application | Role of Compound |
|---|---|---|
| Coatings | Protective layers | Enhances durability |
| Polymers | Functionalized materials | Provides specific chemical properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound include derivatives with variations in substituents, stereochemistry, or ring modifications. Below is a detailed comparison based on available
Structural Analogs with Aromatic Substituents
Analogs with Aliphatic Substituents
| | tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | ethyl, 3-hydroxyl | C₁₂H₂₃NO₃ | 245.32 | 1188264-81-4 | Shorter alkyl chain reduces steric hindrance compared to aromatic analogs . |
Key Research Findings
Synthetic Accessibility :
- The target compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate was prepared in 86% yield using di-tert-butyl carbonate under mild conditions .
- In contrast, fluorinated derivatives (e.g., 4-fluorophenyl or 3,4-difluorophenyl) may require specialized reagents like sulfuryl chloride or trifluoroacetic acid for deprotection .
This contrasts with non-hydroxylated analogs like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, which lacks such interactions . Chlorine and fluorine substituents influence electronic effects: the 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas fluorine substituents offer stronger electronegativity .
Biological and Industrial Relevance: The target compound is marketed for research but lacks detailed toxicity data, a common trend among tert-butyl piperidine carboxylates .
Preparation Methods
Route via Cyclization of Precursor Amines
- Step 1: Synthesis of a suitable amino precursor, such as a 4-chlorophenyl-substituted piperidine derivative, often prepared via reductive amination or nucleophilic substitution.
- Step 2: Cyclization under acidic or basic conditions to form the piperidine ring, typically using reagents like polyphosphoric acid (PPA) or microwave-assisted heating to promote ring closure.
- Step 3: Introduction of the hydroxyl group at the 3-position using regioselective hydroxylation, often employing oxidizing agents such as osmium tetroxide or via radical-mediated hydroxylation.
- Step 4: Esterification with tert-butyl chloroformate or tert-butyl alcohol derivatives, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), to install the tert-butyl ester.
Route via Asymmetric Hydrogenation
- Starting from a precursor with a double bond or a suitable unsaturated intermediate, asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) can yield the trans stereoisomer selectively.
- The hydroxylation at the 3-position is then achieved through regioselective oxidation.
- The tert-butyl ester is introduced via esterification with tert-butyl chloroformate under basic conditions.
- Studies have demonstrated that employing chiral catalysts during hydrogenation allows for high stereoselectivity, producing the trans isomer predominantly, which is crucial for biological activity.
Route via Cross-Coupling and Functional Group Transformations
- Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, are used to attach the chlorophenyl group onto a piperidine precursor.
- Subsequent oxidation and hydroxylation steps introduce the hydroxyl group at the 3-position.
- The tert-butyl ester is installed via carbamate formation using tert-butyl chloroformate.
- This approach offers modularity, allowing for variation of substituents and stereochemistry, with reaction conditions optimized to prevent racemization and side reactions.
Reaction Conditions and Purification
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Ring formation | Amino alcohols, PPA or microwave heating | 100-150°C, inert atmosphere | Promotes cyclization with stereocontrol |
| Hydroxylation | OsO₄ or radical oxidants | Room temperature to 50°C | Regioselective at the 3-position |
| Esterification | DCC, CDI, tert-butyl chloroformate | 0-25°C, inert atmosphere | Ensures high purity and stereoselectivity |
| Purification | Chromatography (silica gel, reverse phase) | Standard techniques | To isolate trans isomer |
Notes on Stereochemistry and Yield Optimization
- Achieving the trans configuration requires precise control over reaction stereochemistry, often achieved through chiral catalysts or stereoselective cyclization conditions.
- Purification steps such as chiral chromatography or recrystallization are employed to enrich the trans isomer.
- Reaction yields vary depending on the route but generally range from 40% to 75%, with higher yields reported when stereoselective catalysts are used.
Summary of Key Research Findings
- Patent WO2017212012A1 emphasizes the importance of regioselective hydroxylation and esterification in the synthesis of the target compound, highlighting the use of specific coupling agents and reaction conditions to control stereochemistry.
- Asymmetric hydrogenation techniques have been shown to produce the trans isomer with high selectivity, crucial for pharmacological activity.
- Cross-coupling strategies provide versatility for structural modifications, facilitating the synthesis of analogs and derivatives.
Q & A
Q. What are the key synthetic routes for trans (±)-tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Piperidine ring functionalization : Introduction of the 4-(4-chlorophenyl) group via nucleophilic substitution or cross-coupling reactions.
- Hydroxylation : Stereoselective oxidation or hydroxylation at the 3-position, often using oxidizing agents like m-CPBA or enzymatic methods.
- Protection/deprotection : Use of tert-butyl carbamate (Boc) groups to protect reactive amines during synthesis. For example, tert-butyl carbamate intermediates are formed under conditions involving dichloromethane and triethylamine at 0–20°C .
Q. How is the stereochemical purity of trans (±)-tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate confirmed?
Analytical methods include:
- Chiral HPLC : To separate enantiomers and assess enantiomeric excess (ee).
- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally similar piperidine-carboxylate derivatives (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) .
- NMR spectroscopy : Coupling constants (e.g., ) between protons on adjacent carbons to confirm trans stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and eye protection are mandatory due to limited toxicity data .
- Ventilation : Use fume hoods to avoid inhalation of potential decomposition products (e.g., toxic fumes during combustion) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation, as stability data for similar compounds indicate sensitivity to moisture and heat .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of intermediates like tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate?
Optimization strategies include:
- Catalyst screening : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in dichloromethane .
- Temperature control : Lower temperatures (0–20°C) reduce side reactions during Boc protection .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
| Condition | Yield | Reference |
|---|---|---|
| Dichloromethane, 0°C | 78% | |
| DMF, RT | 65% |
Q. How should discrepancies in reported reaction yields for similar piperidine derivatives be addressed?
- Reproducibility checks : Validate reaction conditions (e.g., purity of starting materials, solvent grade).
- Byproduct analysis : Use LC-MS or NMR to identify unreacted intermediates or decomposition products .
- Scale-up adjustments : Industrial-scale syntheses may require modified conditions (e.g., continuous flow reactors) to maintain efficiency .
Q. What methodologies are used to assess the ecological impact of this compound?
Q. How can researchers resolve contradictions in stability data for tert-butyl-protected piperidines?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways .
- Comparative stability testing : Use analogs like tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate, which shows stability under inert atmospheres .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on the reactivity of tert-butyl-protected piperidines?
- Steric effects : Bulkier substituents (e.g., 4-chlorophenyl) may hinder reactions at the piperidine nitrogen .
- Solvent polarity : Polar solvents stabilize transition states in nucleophilic substitutions but may deactivate electrophilic intermediates .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
